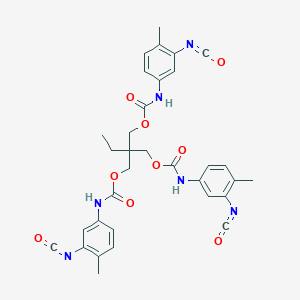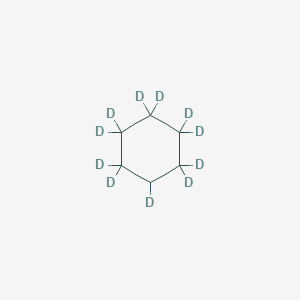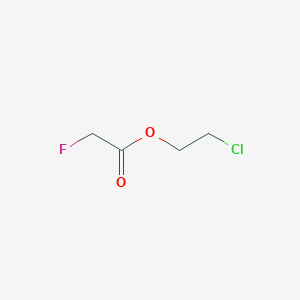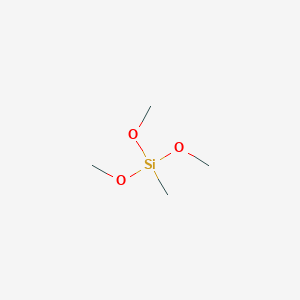
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) is a chemical compound that belongs to the family of isocyanates. It is commonly known as TMPC or Desmodur N3300 and is widely used in various industrial applications. This compound is synthesized by the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. TMPC is a versatile compound that has several scientific research applications and is widely used in the field of chemistry, materials science, and biochemistry.
科学的研究の応用
TMPC has several scientific research applications due to its unique properties. It is widely used in the field of polymer chemistry as a crosslinking agent. TMPC is also used as a curing agent for epoxy resins and polyurethanes. It is also used as a hardener for coatings and adhesives. TMPC is also used in the field of biochemistry as a crosslinking agent for proteins and peptides. It is also used in the synthesis of dendrimers and other macromolecules.
作用機序
TMPC acts as a crosslinking agent by reacting with the functional groups present in the polymer matrix. The isocyanate groups in TMPC react with the hydroxyl groups present in the polymer matrix to form urethane linkages. This reaction leads to the formation of a three-dimensional network that provides the polymer with improved mechanical properties. In the case of proteins and peptides, TMPC reacts with the amino groups present in the protein to form stable crosslinks.
Biochemical and Physiological Effects:
TMPC has no known biochemical or physiological effects. However, it is important to handle TMPC with care as it is a potent sensitizer and can cause respiratory and skin sensitization.
実験室実験の利点と制限
TMPC has several advantages as a crosslinking agent. It is a highly reactive compound that forms stable crosslinks with polymers and proteins. It is also a versatile compound that can be used in various industrial applications. However, TMPC has several limitations as well. It is a potent sensitizer that can cause respiratory and skin sensitization. It is also a highly toxic compound that requires special handling and disposal procedures.
将来の方向性
There are several future directions for the use of TMPC. One of the most promising areas is the use of TMPC in the field of biomaterials. TMPC can be used to synthesize biocompatible materials that can be used in various biomedical applications. TMPC can also be used in the synthesis of stimuli-responsive materials that can be used in drug delivery and tissue engineering. Another area of future research is the use of TMPC in the synthesis of functional materials that can be used in various electronic and optical applications.
Conclusion:
In conclusion, TMPC is a versatile compound that has several scientific research applications. It is widely used in the field of polymer chemistry, biochemistry, and materials science. TMPC acts as a crosslinking agent that forms stable crosslinks with polymers and proteins. It has several advantages as a crosslinking agent, but also has several limitations due to its toxicity and sensitization properties. There are several future directions for the use of TMPC in the field of biomaterials, functional materials, and stimuli-responsive materials.
合成法
The synthesis of TMPC involves the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. The reaction is carried out at a temperature of 80-120°C under an inert atmosphere. The reaction yields TMPC as a white solid with a melting point of 110-115°C. The synthesis of TMPC is a well-established process and is widely used in the industry.
特性
CAS番号 |
1431-54-5 |
|---|---|
分子式 |
C33H32N6O9 |
分子量 |
656.6 g/mol |
IUPAC名 |
2,2-bis[(3-isocyanato-4-methylphenyl)carbamoyloxymethyl]butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C33H32N6O9/c1-5-33(15-46-30(43)37-24-9-6-21(2)27(12-24)34-18-40,16-47-31(44)38-25-10-7-22(3)28(13-25)35-19-41)17-48-32(45)39-26-11-8-23(4)29(14-26)36-20-42/h6-14H,5,15-17H2,1-4H3,(H,37,43)(H,38,44)(H,39,45) |
InChIキー |
XHLFUMPVVXAFKO-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
正規SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
その他のCAS番号 |
1431-54-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















